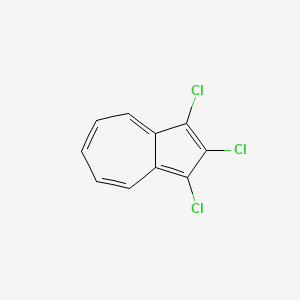
1,2,3-Trichloroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloroazulene is a chlorinated derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is a non-benzenoid aromatic compound with a fused bicyclic structure, consisting of a five-membered ring fused to a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trichloroazulene can be synthesized through the chlorination of azulene. One common method involves the reaction of azulene with phosphorus pentachloride (PCl5) under controlled conditions. This reaction typically proceeds as follows:
Reaction: Azulene + PCl5 → this compound + By-products
Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trichloroazulene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or azulene itself.
Oxidation Reactions: Oxidative conditions can lead to the formation of chlorinated azulene derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute chlorine atoms.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of amino- or thio-substituted azulenes.
Reduction: Formation of partially or fully dechlorinated azulenes.
Oxidation: Formation of chlorinated azulene derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Trichloroazulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated azulene derivatives and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloroazulene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichloroazulene: Another chlorinated derivative of azulene with chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichloroazulene: Chlorinated derivative with chlorine atoms at the 1, 3, and 5 positions.
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chlorine substitution patterns.
Uniqueness
1,2,3-Trichloroazulene is unique due to its specific substitution pattern on the azulene core, which imparts distinct chemical and physical properties. Its fused bicyclic structure and aromaticity contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
36044-34-5 |
|---|---|
Fórmula molecular |
C10H5Cl3 |
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
1,2,3-trichloroazulene |
InChI |
InChI=1S/C10H5Cl3/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
Clave InChI |
WTENQJCEWBPHDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C(C(=C2Cl)Cl)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


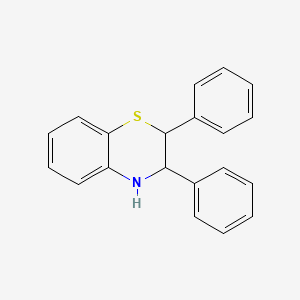
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)

![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)


![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
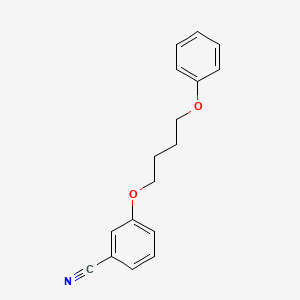

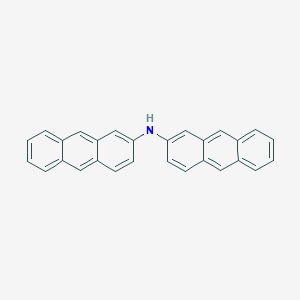
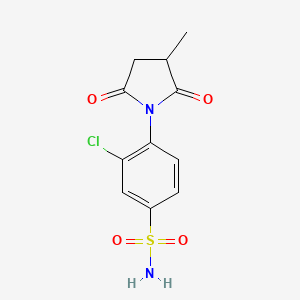
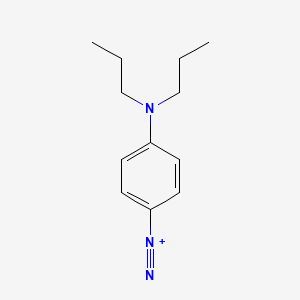
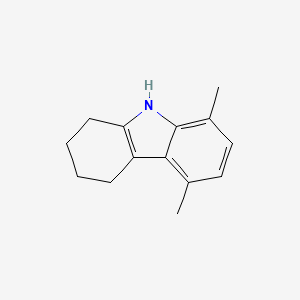
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
